

Tripropylborane: A Comprehensive Technical Overview for Researchers

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Compound of Interest

Compound Name: Tripropylborane

Cat. No.: B075235

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For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to **tripropylborane**, covering its fundamental identifiers, physicochemical properties, and key applications.

Core Identifiers and Descriptors

Tripropylborane, a significant organoboron compound, is uniquely identified by a range of chemical descriptors essential for database searches and regulatory compliance. Its Chemical Abstracts Service (CAS) number is 1116-61-6.^{[1][2][3][4][5]} Further identification is provided by its PubChem Compound Identification (CID) of 14224.^{[1][6][7]}

For unambiguous structural representation, the International Chemical Identifier (InChI) and its hashed version, the InChIKey, are crucial. The InChI for **tripropylborane** is InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3.^{[1][5][7][8]} The corresponding InChIKey is ZMPKTELQGVLZTD-UHFFFAOYSA-N.^{[1][4][5][7][8]} The Simplified Molecular Input Line Entry System (SMILES) string, B(CCC)(CCC)CCC, offers a concise representation of its structure.^{[1][3][8]}

Physicochemical Properties

A summary of the key physicochemical properties of **tripropylborane** is presented in the table below, offering a comparative overview of its characteristics.

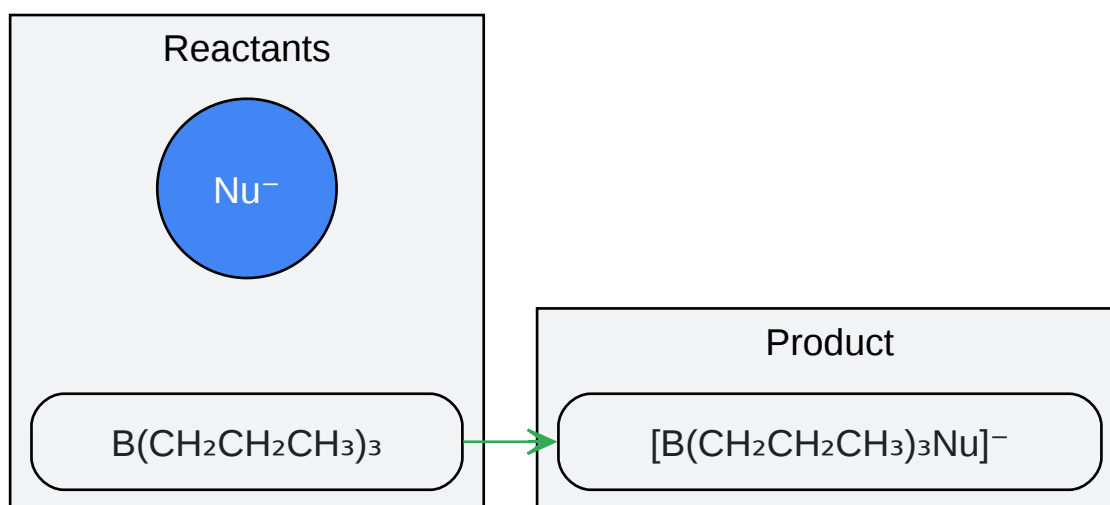
Property	Value	Source
Molecular Formula	C ₉ H ₂₁ B	[1] [2] [5] [7] [8]
Molecular Weight	140.08 g/mol	[1] [4]
CAS Number	1116-61-6	[1] [2] [3] [4] [5]
PubChem CID	14224	[1] [6] [7]
Boiling Point	159 °C	[2]
Melting Point	-56 °C	[2]
Density	0.7204 g/cm ³	[2] [9]
InChI	InChI=1S/C ₉ H ₂₁ B/c1-4-7-10(8-5-2)9-6-3/h4-9H ₂ ,1-3H ₃	[1] [5] [7] [8]
InChIKey	ZMPKTELQGVLZTD-UHFFFAOYSA-N	[1] [4] [5] [7] [8]
SMILES	B(CCC)(CCC)CCC	[1] [3] [8]

Reactivity and Applications

Tripropylborane is a versatile reagent in organic synthesis. Its utility stems from the electron-deficient nature of the boron atom, which makes it a Lewis acid. This property allows it to readily form adducts with various nucleophiles.

One of the notable applications of **tripropylborane** is in radical-mediated reactions. It can initiate radical chain reactions and is particularly useful for deoxygenation reactions, such as the Barton-McCombie deoxygenation.

A simplified representation of the formation of an ate complex, a key step in many reactions involving **tripropylborane**, is depicted below. The nucleophile attacks the electron-deficient boron atom, forming a tetracoordinate boron species.



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Ate Complex Formation

Experimental Protocols

While specific experimental protocols are highly dependent on the desired transformation, a general procedure for a reaction involving **tripropylborane** as a radical initiator is outlined below. This is a representative example and should be adapted based on the specific substrate and reaction conditions.

General Procedure for a Radical Deoxygenation using **Tripropylborane**:

- Preparation: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of **tripropylborane**. All glassware should be oven-dried and cooled under a stream of inert gas.
- Reaction Setup: The substrate (e.g., a xanthate derivative of an alcohol) is dissolved in a suitable anhydrous solvent (e.g., toluene or benzene) in the reaction flask.
- Initiation: **Tripropylborane** (typically as a 1 M solution in a suitable solvent) is added dropwise to the reaction mixture at room temperature or elevated temperature, depending on the specific protocol. A radical scavenger, such as tributyltin hydride, is often added concurrently.

- **Reaction Monitoring:** The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction is quenched, often by the addition of a proton source like methanol. The solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified using standard techniques, such as column chromatography, to isolate the desired deoxygenated compound.

Note: **Tripropylborane** is a pyrophoric compound and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

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